molecular formula C17H22Cl3N5 B1662311 2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride CAS No. 587870-77-7

2-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-1H-benzimidazole trihydrochloride

Cat. No. B1662311
M. Wt: 402.7 g/mol
InChI Key: AZFUVPBLKQGSRI-UHFFFAOYSA-N
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Patent
US06960589B2

Procedure details

A solution of 5.6M HCl in isopropanol (3 mL, 16.8 mmol) was diluted with isopropanol (10 mL), treated with 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole (1 g, 3.4 mmol), and stirred at ambient temperature for 17 hours. The suspension was filtered, washed with isopropanol (about 2 mL), and dried under reduced pressure to provide the title compound as a solid. Elemental analysis calc'd: C, 50.70; H, 5.51; N, 17.39; Cl, 26.41. Found: C, 50.48; H, 5.42; N, 17.14; Cl, 26.33; mp 260° C., DSC: broad endotherm at 233.31° C., followed by a broad exotherm.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[N:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:13][CH2:12][N:11]([CH2:14][C:15]2[NH:19][C:18]3[CH:20]=[CH:21][CH:22]=[CH:23][C:17]=3[N:16]=2)[CH2:10][CH2:9]1>C(O)(C)C>[ClH:1].[ClH:1].[ClH:1].[N:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[N:8]1[CH2:9][CH2:10][N:11]([CH2:14][C:15]2[NH:16][C:17]3[CH:23]=[CH:22][CH:21]=[CH:20][C:18]=3[N:19]=2)[CH2:12][CH2:13]1 |f:3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)O
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(C)O
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
N1=C(C=CC=C1)N1CCN(CC1)CC1=NC2=C(N1)C=CC=C2

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 17 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washed with isopropanol (about 2 mL)
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
Cl.Cl.Cl.N1=C(C=CC=C1)N1CCN(CC1)CC1=NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.